2-(2-bromo-4-fluorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one
Description
This compound is characterized by a 2-bromo-4-fluorophenyl group attached to an ethanone scaffold, further substituted with a 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine moiety. The 4-methylpyrazole group may contribute to metal coordination or π-π stacking interactions.
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN3O/c1-11-6-19-21(7-11)10-12-8-20(9-12)16(22)4-13-2-3-14(18)5-15(13)17/h2-3,5-7,12H,4,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITHBQYMMFLPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)CC3=C(C=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key Observations:
- Substituent Diversity : The target compound’s 2-bromo-4-fluorophenyl group is distinct from the 4-chlorophenyl () or 2,4-difluorophenyl () substituents in analogs. The 4-methylpyrazole is shared with , but the azetidine ring is unique.
- Heterocyclic Core: Unlike pyrazolone () or simple pyrazole () cores, the azetidine-ethanone scaffold in the target compound may enhance metabolic stability due to reduced ring strain compared to smaller heterocycles .
Physicochemical Properties
- Lipophilicity: The bromo and fluoro substituents increase logP compared to non-halogenated analogs. The azetidine’s polar N-atom may reduce logP slightly, balancing hydrophobicity .
- Hydrogen Bonding : The azetidine’s tertiary amine and pyrazole’s N-atoms provide H-bond acceptors, similar to compounds in but distinct from pyrazolone derivatives (), which lack basic N-atoms.
Bioactivity Implications
- Structural Clustering : suggests that compounds with similar substituents (e.g., halogenated phenyl groups) cluster in bioactivity profiles, often targeting kinases or GPCRs .
- Azetidine vs. Pyrazole : The azetidine’s rigidity may confer selectivity for targets requiring precise spatial arrangement, contrasting with flexible analogs like .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
